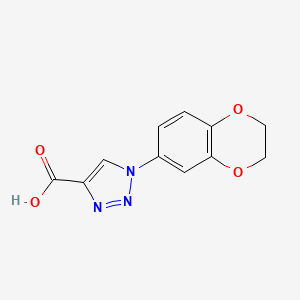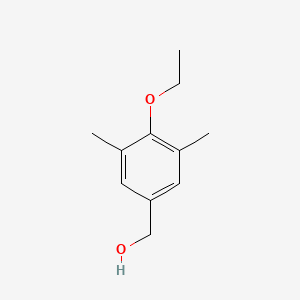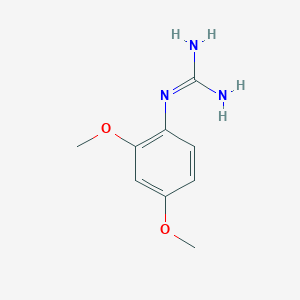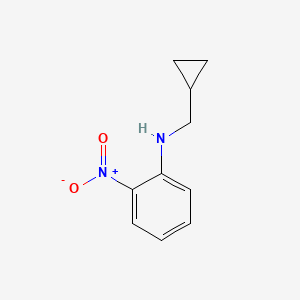![molecular formula C14H12Cl2O B1415021 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene CAS No. 1039962-36-1](/img/structure/B1415021.png)
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene
概要
説明
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene is an organic compound with the molecular formula C14H12Cl2O It is characterized by the presence of a chloromethyl group and a phenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene typically involves the reaction of 4-chlorophenol with 4-chloromethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
化学反応の分析
Types of Reactions
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
科学的研究の応用
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the chloromethyl group.
4-Chloromethylphenol: Similar structure but lacks the phenoxy group.
2-Chloro-4-methylphenol: Similar structure but with different positioning of the chlorine and methyl groups.
Uniqueness
4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene is unique due to the presence of both a chloromethyl and a phenoxy group on the benzene ring.
特性
IUPAC Name |
4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O/c1-10-8-12(16)4-7-14(10)17-13-5-2-11(9-15)3-6-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDBRPDLGAQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)


![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)

![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)


